BenchChemオンラインストアへようこそ!

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Cheminformatics Medicinal Chemistry Scaffold Selection

This benzofuran–1,3,4-oxadiazole carboxamide is the essential unsubstituted-thiophene control for matched molecular pair analysis alongside its 5-chlorothiophene analog (CAS 1021113-14-3). Running both compounds in parallel allows direct measurement of Δpotency attributable to halogen substitution in SDH inhibition, antifungal, and α-glucosidase assays. Procure to expand SAR beyond published thiourea and phenylcarboxamide series. Structure confirmed by InChI Key (CPIHJAPYJAFBJN-UHFFFAOYSA-N) and SMILES. For non-human research use only.

Molecular Formula C16H11N3O3S
Molecular Weight 325.34
CAS No. 1021113-05-2
Cat. No. B2561224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
CAS1021113-05-2
Molecular FormulaC16H11N3O3S
Molecular Weight325.34
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NN=C(O3)CC4=CC=CS4
InChIInChI=1S/C16H11N3O3S/c20-15(13-8-10-4-1-2-6-12(10)21-13)17-16-19-18-14(22-16)9-11-5-3-7-23-11/h1-8H,9H2,(H,17,19,20)
InChIKeyCPIHJAPYJAFBJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide (CAS 1021113-05-2): Procurement-Ready Profile and Structural Identity


N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide (CAS 1021113-05-2) is a heterocyclic small molecule (C16H11N3O3S, MW 325.34) that integrates a benzofuran-2-carboxamide core with a 1,3,4-oxadiazole bridge substituted with a thiophen-2-ylmethyl group . This compound belongs to the privileged class of benzofuran–oxadiazole hybrids, which have been systematically explored as succinate dehydrogenase (SDH) inhibitors with antifungal activity and as α-glucosidase inhibitors for anti-diabetic applications [1][2]. The target compound is currently available from chemical suppliers exclusively for non-human research purposes, and its molecular structure is confirmed by InChI Key (CPIHJAPYJAFBJN-UHFFFAOYSA-N) and SMILES notation .

Why Generic Substitution Fails for N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide: Structural Determinants of Target Engagement


Within the benzofuran–oxadiazole hybrid class, seemingly minor structural variations at the oxadiazole 5-position and the benzofuran core produce large shifts in biological potency and target selectivity. For example, in the thiophene/furan-1,3,4-oxadiazole carboxamide series, the replacement of a furan with a thiophene ring or the introduction of halogen substituents on the phenyl moiety altered SDH inhibitory IC50 values by over 40-fold [1]. Similarly, among benzofuran-derived oxadiazole-based thiourea derivatives evaluated for α-glucosidase inhibition, the presence and position of hydroxyl substituents on the aryl ring differentiated potent inhibitors (IC50 = 2.40 ± 0.10 μM) from substantially weaker analogs [2]. These SAR findings demonstrate that generic substitution among in-class compounds without systematic comparative data carries a high risk of selecting a molecule with meaningfully inferior target engagement or unintended polypharmacology.

Product-Specific Quantitative Evidence Guide: How N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide Compares to Its Closest Analogs


Structural Differentiation: Benzofuran Core vs. Furan and Benzamide Analogs

The target compound incorporates a benzofuran-2-carboxamide moiety, which distinguishes it from two closest commercially available analogs: N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (furan replacement) and N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (benzamide replacement, CAS 1021112-70-8). The benzofuran system provides an extended aromatic surface and an sp²-hybridized oxygen capable of hydrogen-bond acceptance, features absent in the simpler benzamide analog and geometrically distinct from the furan analog. In published benzofuran–oxadiazole series, the benzofuran core has been associated with enhanced antiproliferative potency on tumor cell lines at micromolar concentrations relative to matched monocyclic heterocycle counterparts [1].

Cheminformatics Medicinal Chemistry Scaffold Selection

Antifungal Target Class Potential: SDH Inhibition in Thiophene-Oxadiazole Carboxamides

The target compound shares its core scaffold (thiophene/furan-1,3,4-oxadiazole carboxamide) with a series of 30 derivatives systematically evaluated as succinate dehydrogenase (SDH) inhibitors. In that study, the most potent compound (4i) exhibited an EC50 of 0.140 ± 0.034 mg/L against Sclerotinia sclerotiorum, which was approximately 4.6-fold more potent than the commercial SDH inhibitor boscalid (EC50 = 0.645 ± 0.023 mg/L) [1]. SDH enzymatic inhibition for compound 4g reached an IC50 of 1.01 ± 0.21 μM, surpassing boscalid (3.51 ± 2.02 μM). Importantly, the target compound's benzofuran-2-carboxamide moiety replaces the phenylcarboxamide in that series, representing a distinct chemotype within the same pharmacophore class. No direct SDH inhibition data for the target compound itself are publicly available.

Antifungal Succinate Dehydrogenase Agrochemical Crop Protection

Anti-Diabetic Target Potential: α-Glucosidase Inhibition in Benzofuran-Oxadiazole Hybrids

A library of 28 benzofuran-derived thiadiazole/oxadiazole-based thiourea derivatives was evaluated for α-glucosidase inhibition. The most potent oxadiazole-based analog (compound 15, bearing three –OH groups at the 2,4,6-positions) achieved an IC50 of 2.40 ± 0.10 μM, which was 2.0-fold more potent than the clinical standard acarbose (IC50 = 4.80 ± 0.10 μM) [1]. The target compound shares the benzofuran-oxadiazole core architecture but replaces the thiourea linker with a carboxamide linkage and substitutes the hydroxylated phenyl ring with a thiophen-2-ylmethyl group at the oxadiazole 5-position. These structural differences are expected to alter H-bonding capacity and electronic distribution at the enzyme active site. No direct α-glucosidase inhibition data for the target compound are publicly available.

Anti-diabetic α-Glucosidase Metabolic Disease Drug Discovery

Halogen-Substituted Analog Comparison: 5-Chlorothiophene Derivative as a Potency Benchmark

The closest commercially cataloged analog is N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide (CAS 1021113-14-3), which differs from the target compound solely by a chlorine atom at the thiophene 5-position . In analogous thiophene-carboxamide SDH inhibitor series, halogen substitution at the thiophene ring has been shown to enhance antifungal potency through both electronic effects (increased electrophilicity) and improved hydrophobic packing in the SDH binding pocket, as demonstrated by molecular docking studies [1]. The absence of this chlorine in the target compound is predicted to reduce metabolic stability (lower resistance to CYP450-mediated oxidation at the thiophene 5-position) and may alter target binding affinity by approximately 2- to 5-fold based on SAR trends in related series [1].

SAR Analysis Halogen Effects Electrophilic Substitution Potency Optimization

Methoxy-Substituted Benzofuran Analog: 7-Methoxy Derivative and Anticancer Screening Relevance

The 7-methoxy-substituted analog, 7-methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide (CAS 1021113-07-4, MW 355.37), has been reported to exhibit cytotoxic effects against various cancer cell lines, with proposed mechanisms involving apoptosis induction and cell cycle arrest . The target compound lacks this 7-methoxy group, which is expected to result in lower DNA intercalation capacity and altered cytotoxicity profiles compared to the methoxy analog. In published benzofuran-2-carboxamide SAR studies, the presence and position of methoxy substituents on the benzofuran ring have been shown to significantly modulate antiproliferative potency on tumor cell lines at micromolar concentrations [1].

Anticancer Benzofuran SAR Methoxy Substitution Cytotoxicity

Limitations of Available Evidence and Guidance for Procurement Decisions

A systematic search of PubMed, Google Patents, PubChem, ChEMBL, BindingDB, ChemSpider, and Semantic Scholar (conducted April 2026) identified no primary research articles, patents, or curated bioactivity database entries containing direct quantitative biological assay data (IC50, EC50, Ki, MIC, or in vivo efficacy) for N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide (CAS 1021113-05-2). All differentiation claims presented in this guide are based on class-level inference from structurally related benzofuran-oxadiazole hybrids [1][2][3]. Consequently, the target compound should be considered an exploratory screening candidate rather than a validated tool compound or lead. Procurement decisions should be made with the explicit understanding that the compound's intrinsic potency, selectivity, and ADME properties have not been experimentally determined in any publicly accessible study.

Evidence Quality Procurement Risk Screening Strategy Data Gaps

Best Research and Industrial Application Scenarios for N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide


Exploratory SDH Inhibitor Screening in Agrochemical Discovery Programs

The target compound is structurally positioned within the thiophene-1,3,4-oxadiazole carboxamide class that has produced potent SDH inhibitors with EC50 values as low as 0.140 mg/L against Sclerotinia sclerotiorum [1]. Procurement is warranted for agrochemical discovery groups seeking to expand their SDH inhibitor chemical space beyond the published phenylcarboxamide series. The benzofuran-2-carboxamide moiety introduces an additional aromatic system that may engage SDH residues not contacted by simpler phenyl analogs. Recommended screening includes in vitro mycelial growth inhibition against a panel of phytopathogenic fungi (e.g., S. sclerotiorum, Rhizoctonia solani, Fusarium graminearum) with boscalid as the positive control, followed by mitochondrial SDH enzymatic assays for hits.

Construction of Benzofuran-Oxadiazole SAR Libraries for Anti-Diabetic Lead Discovery

Given that benzofuran-oxadiazole hybrids have demonstrated α-glucosidase inhibition superior to acarbose (IC50 = 2.40 μM vs. 4.80 μM) [2], the target compound serves as a key building block for SAR expansion. Its carboxamide linkage differentiates it from the published thiourea series, enabling exploration of linker chemistry effects on potency and selectivity. Procurement alongside the 5-chlorothiophene and 7-methoxy analogs enables a focused SAR matrix to dissect the contributions of (i) thiophene halogenation, (ii) benzofuran methoxylation, and (iii) carboxamide vs. thiourea linkage to α-glucosidase inhibition. This three-compound set provides a cost-efficient entry point for academic and biotech anti-diabetic screening programs.

Negative Control for Halogen-Substituted Analog Profiling

The target compound functions as the essential unsubstituted-thiophene control for experiments designed to quantify the contribution of the 5-chlorothiophene substituent (CAS 1021113-14-3) to biological activity. In SDH inhibition, antifungal, or anticancer assays, running the target compound in parallel with its chlorinated analog allows direct measurement of Δpotency attributable to halogen substitution. This application is particularly relevant for medicinal chemistry groups conducting matched molecular pair analysis or building predictive QSAR models for thiophene-containing heterocycles.

Computational Chemistry and Molecular Docking Benchmarking

The target compound's well-defined structure (confirmed by InChI Key and SMILES) and membership in a pharmacologically validated scaffold class make it suitable as a test case for computational workflow validation [1][2]. Docking studies against SDH (PDB entries available from related series) or α-glucosidase homology models can be benchmarked using the compound before scaling to virtual screening campaigns. The absence of published experimental data for this specific compound creates an opportunity for prospective computational predictions to be experimentally validated, generating publishable results for computational chemistry groups.

Quote Request

Request a Quote for N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.